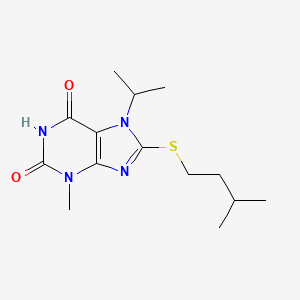

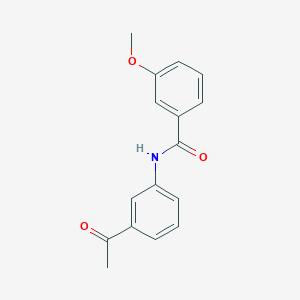

![molecular formula C19H10F12N2O2 B2597136 N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide CAS No. 193408-60-5](/img/structure/B2597136.png)

N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is a type of (thio)urea derivative that has been used as an organocatalyst in organic chemistry . It was developed by Schreiner’s group and is often referred to as "Schreiner’s thiourea" .

Synthesis Analysis

The synthesis of (thio)urea derivatives, including “N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea”, has been a key area of research in organic chemistry . The compound is used extensively in promoting organic transformations .

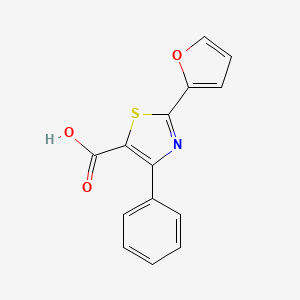

Molecular Structure Analysis

The molecular structure of “N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” includes a 3,5-bis(trifluoromethyl)phenyl motif, which is used ubiquitously in H-bond catalysts .

Chemical Reactions Analysis

“N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Physical And Chemical Properties Analysis

The empirical formula of a similar compound, “N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea”, is C29H28F6N4OS, and its molecular weight is 594.61 .

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Applications in Photonic Materials

Studies have explored the photophysical properties of compounds structurally related or analogous to N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide, particularly in the context of luminescent materials. For example, the reaction of Ln(III) with tetrakis(diketone) ligand H4L, which shares a similar complex structural motif with the compound of interest, has been shown to result in new podates displaying bright red luminescence upon irradiation. These findings suggest potential applications in photonic materials and light-emitting devices (Biju et al., 2014).

Contributions to Dental Materials

Research into the properties of dental resin composites has highlighted the role of 1,2-diketones, which share functional group similarities with N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide. The photopolymerization efficiency and physical properties enhancement of dental resin composites suggest that compounds with related structures could offer valuable contributions to developing dental materials with improved characteristics (Sun & Chae, 2000).

Polymer Chemistry and Material Science

The synthesis and characterization of fluorinated polyimides involving multifluorinated aromatic diamines have shown significant results in creating materials with low dielectric constants, high optical transparency, and excellent thermal stability. Such research underscores the importance of fluorinated compounds in developing advanced materials for electronics and optics. Although N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide is not directly referenced, the use of similar fluorinated structures in these studies indicates the potential for its application in material science and polymer chemistry (Tao et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade . “N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” has played a very important role in the development of H-bond organocatalysts and is expected to continue to be a key area of research .

Eigenschaften

IUPAC Name |

N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F12N2O2/c20-16(21,22)8-1-9(17(23,24)25)4-12(3-8)32-14(34)7-15(35)33-13-5-10(18(26,27)28)2-11(6-13)19(29,30)31/h1-6H,7H2,(H,32,34)(H,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBOVHMONSNRAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2597056.png)

![4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2597058.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2597075.png)